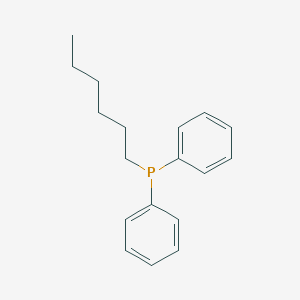

Hexyldiphenylphosphine

Cat. No. B098046

M. Wt: 270.3 g/mol

InChI Key: WHNGQRQJGDUZPJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04618720

Procedure details

Distilled di-n-butyl ether (2500 ml) and solid sodium metal (230 g, 10.0 moles) were placed in a 22 L round bottom flask. The flask was equipped as in the above Comparative Example C-1. The solution of the sodium phosphide salt was made by carefully adding diphenylphosphinous chloride (1100 g, 5.0 moles) to the refluxing solvent-sodium slurry as described in the previous example. Stirring and reflux was continued for 2 hours after addition of the diphenylphosphinous chloride was complete. The reaction mixture was cooled with further stirring to about 45° C. n-Hexyl chloride (603 g, 5 moles) was added over a 30 minute period. Stirring was continued for 30 minutes after this addition was complete. Water (2500 ml) was added with stirring and the inorganic salts dissolved. Stirring was stopped and the lower water layer drained off and discarded. The upper organic layer was concentrated under vacuum giving crude n-hexyldiphenylphosphine (1190 g) of about 87 percent yield based on diphenylphosphinous chloride. This material was found to be about 20 percent n-hexyldiphenylphosphine oxide by GLC analysis.

[Compound]

Name

solvent-sodium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Yield

87%

Identifiers

|

REACTION_CXSMILES

|

C(OCCCC)CCC.[Na].[Na+].[Na+].[Na+].[P-3].[C:15]1([P:21](Cl)[C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH2:29](Cl)[CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]>O>[CH2:29]([P:21]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)[CH2:30][CH2:31][CH2:32][CH2:33][CH3:34] |f:2.3.4.5,^1:9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2500 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)OCCCC

|

|

Name

|

|

|

Quantity

|

230 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[Na+].[Na+].[P-3]

|

Step Three

|

Name

|

|

|

Quantity

|

1100 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)Cl

|

Step Four

[Compound]

|

Name

|

solvent-sodium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(C1=CC=CC=C1)Cl

|

Step Six

|

Name

|

|

|

Quantity

|

603 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

2500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were placed in a 22 L round bottom flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added over a 30 minute period

|

|

Duration

|

30 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for 30 minutes

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after this addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the inorganic salts dissolved

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The upper organic layer was concentrated under vacuum

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCC)P(C1=CC=CC=C1)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1190 g | |

| YIELD: PERCENTYIELD | 87% | |

| YIELD: CALCULATEDPERCENTYIELD | 88% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |